molecular formula C21H23NO2 B5022832 8-[3-(3-Propan-2-ylphenoxy)propoxy]quinoline

8-[3-(3-Propan-2-ylphenoxy)propoxy]quinoline

Cat. No.: B5022832
M. Wt: 321.4 g/mol
InChI Key: NJBLIBIDHIREOA-UHFFFAOYSA-N
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Description

8-[3-(3-Propan-2-ylphenoxy)propoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core structure with a propoxy linkage to a phenoxy group, which is further substituted with a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(3-Propan-2-ylphenoxy)propoxy]quinoline typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a suitable phenoxypropyl halide under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

8-[3-(3-Propan-2-ylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline core or the phenoxypropyl chain.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-[3-(3-Propan-2-ylphenoxy)propoxy]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[3-(3-Propan-2-ylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes critical for cell survival, leading to cell death. The phenoxypropyl chain enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 8-[3-(2-isopropylphenoxy)propoxy]quinoline
  • 8-[3-(3,4-dimethylphenoxy)propoxy]quinoline

Comparison

Compared to its analogs, 8-[3-(3-Propan-2-ylphenoxy)propoxy]quinoline exhibits unique properties due to the specific substitution pattern on the phenoxy group. This substitution can influence the compound’s biological activity, solubility, and overall efficacy. The presence of the propan-2-yl group may enhance its lipophilicity, improving its ability to interact with lipid membranes and increasing its potential as a therapeutic agent.

Properties

IUPAC Name

8-[3-(3-propan-2-ylphenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-16(2)18-8-3-10-19(15-18)23-13-6-14-24-20-11-4-7-17-9-5-12-22-21(17)20/h3-5,7-12,15-16H,6,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBLIBIDHIREOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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